1-((3-Carboxy-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-((3-Carboxy-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Carboxy-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the sulfonylation of a piperidine derivative followed by carboxylation. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end product. Industrial methods often focus on optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Carboxy-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
1-((3-Carboxy-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Carboxy-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The carboxylic acid groups can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
- 1-((3-Carboxyphenyl)sulfonyl)piperidine-4-carboxylic acid
Uniqueness: 1-((3-Carboxy-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid is unique due to the presence of both carboxylic acid and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-carboxy-4-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7S/c1-22-12-3-2-10(8-11(12)14(18)19)23(20,21)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIASMFAPYPCVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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